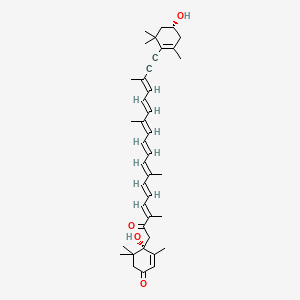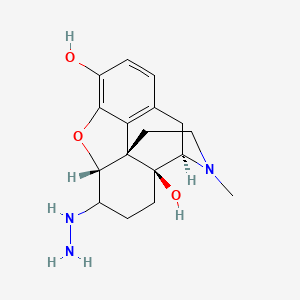![molecular formula C28H33N3O7 B1258880 ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B1258880.png)
ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate is a fluorescent dye with a coumarin structure, known for its strong absorption, high fluorescence quantum yield, large Stokes shift, good photostability, and low molecular weight . It is moderately hydrophilic and can be efficiently excited in the range of 405-455 nm . This compound is widely used in life sciences for labeling DNA, RNA, proteins, and other thiol-containing molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate is synthesized by reacting ATTO 425 with maleimide. The preparation involves dissolving the dye in anhydrous, amine-free solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete dissolution and reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar protocols but on a larger scale. The dye is synthesized in bulk, purified, and then reacted with maleimide under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate primarily undergoes thiol-ene reactions, where it reacts with sulfhydryl groups to form stable thio-ether bonds . This reaction is highly selective and occurs under mild conditions, typically at a pH of 7.0-7.5 .
Common Reagents and Conditions:
Major Products: The major product of the reaction is a conjugate of this compound with the thiol-containing molecule, forming a stable thio-ether bond .
Applications De Recherche Scientifique
ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate is extensively used in various scientific research fields:
Mécanisme D'action
ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate exerts its effects through the formation of a stable thio-ether bond with thiol groups on biomolecules . The maleimide group selectively reacts with sulfhydryl groups, forming a covalent bond that links the fluorescent dye to the target molecule . This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .
Comparaison Avec Des Composés Similaires
- ATTO 488 maleimide
- ATTO 550 maleimide
- ATTO 647N maleimide
Comparison: ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate is unique due to its coumarin structure, which provides strong absorption and high fluorescence quantum yield . Compared to other ATTO dyes, ATTO 425 has a larger Stokes shift and better photostability, making it ideal for applications requiring high sensitivity and minimal spectral overlap . Additionally, its moderate hydrophilicity allows for efficient labeling in aqueous environments .
Propriétés
Formule moléculaire |
C28H33N3O7 |
|---|---|
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate |
InChI |
InChI=1S/C28H33N3O7/c1-5-37-26(35)20-14-18-13-19-17(2)16-28(3,4)31(21(19)15-22(18)38-27(20)36)11-6-7-23(32)29-10-12-30-24(33)8-9-25(30)34/h8-9,13-15,17H,5-7,10-12,16H2,1-4H3,(H,29,32) |
Clé InChI |
CUWXBTJMNRLPKT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCN4C(=O)C=CC4=O |
SMILES canonique |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCN4C(=O)C=CC4=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B1258803.png)



![6-Benzyl-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B1258812.png)
![7-Azaspiro[3.5]nonane](/img/structure/B1258813.png)





